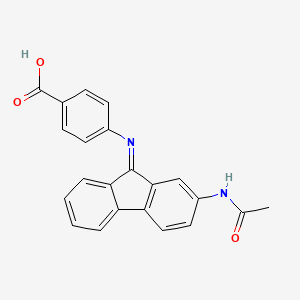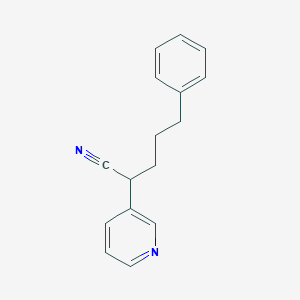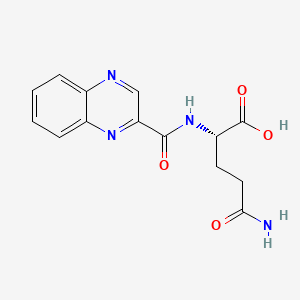
2-Nitro-1-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-1-pentene is an organic compound with the molecular formula C5H9NO2 It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a pentene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Nitro-1-pentene can be synthesized through several methods. One common approach involves the nitration of 1-pentene using nitric acid in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the nitroalkene.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically result in the formation of carboxylic acids or other oxidized products.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol or acetic acid as solvents.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines.
Substitution: Various substituted alkenes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Nitro-1-pentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving nitroalkene reactivity and its effects on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Nitro-1-pentene involves its reactivity due to the presence of the nitro group and the double bond. The nitro group is an electron-withdrawing group, making the compound susceptible to nucleophilic attack. The double bond can participate in addition reactions, further increasing its reactivity. These properties make this compound a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
2-Nitropropene: Another nitroalkene with similar reactivity but a shorter carbon chain.
2-Nitro-2-butene: Similar structure but with a different position of the nitro group and double bond.
1-Nitro-1-pentene: Isomer of 2-Nitro-1-pentene with the nitro group at a different position.
Uniqueness: this compound is unique due to its specific structure, which provides distinct reactivity patterns compared to its isomers and other nitroalkenes. Its longer carbon chain compared to 2-Nitropropene and 2-Nitro-2-butene offers different steric and electronic properties, making it suitable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
2783-13-3 |
|---|---|
Formule moléculaire |
C5H9NO2 |
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
2-nitropent-1-ene |
InChI |
InChI=1S/C5H9NO2/c1-3-4-5(2)6(7)8/h2-4H2,1H3 |
Clé InChI |
BOQKCKDTDKYESC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


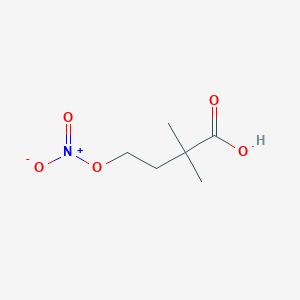
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)
![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)
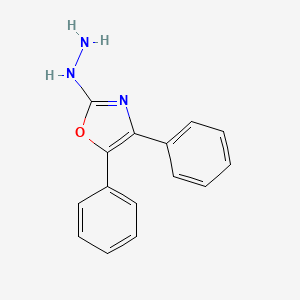


![[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14741611.png)
![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)

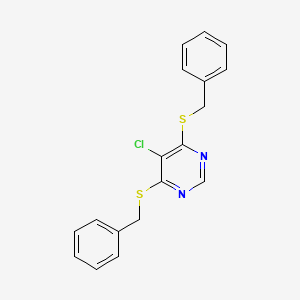
![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)
